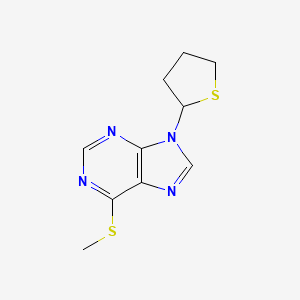
6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine is a heterocyclic compound that features both purine and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine typically involves the formation of the purine ring followed by the introduction of the thiophene moiety. One common method includes the reaction of a purine derivative with a thiophene-containing reagent under specific conditions. For example, the use of a bis(alkoxo)palladium complex enables an efficient phosphine-free direct C-H arylation of thiophenes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as catalytic vapour-phase reactions or the use of environmentally sustainable strategies like the chemoselective heterocyclization of bromoenynes through a sulfuration/cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or organometallic compounds for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the thiophene moiety .
Wissenschaftliche Forschungsanwendungen
6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic materials and functional supramolecular chemistry
Wirkmechanismus
The mechanism by which 6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]thiazole-2-thiol: This compound shares structural similarities with 6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine and is studied for its quorum sensing inhibitory activities.
Methanethiol-bridged benzimidazole derivatives: These compounds are similar in structure and are explored for their tumor inhibitory activities.
Uniqueness
6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine is unique due to its combination of purine and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
51776-58-0 |
|---|---|
Molekularformel |
C10H12N4S2 |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
6-methylsulfanyl-9-(thiolan-2-yl)purine |
InChI |
InChI=1S/C10H12N4S2/c1-15-10-8-9(11-5-12-10)14(6-13-8)7-3-2-4-16-7/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
XBEMNCRDBWZLRW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=NC2=C1N=CN2C3CCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


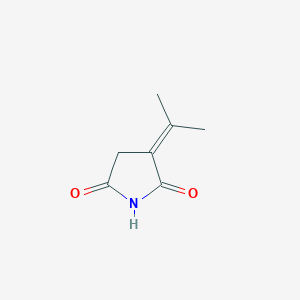

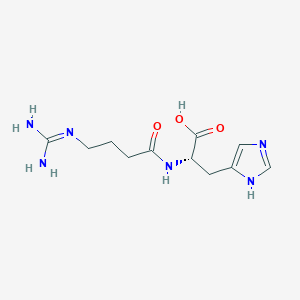

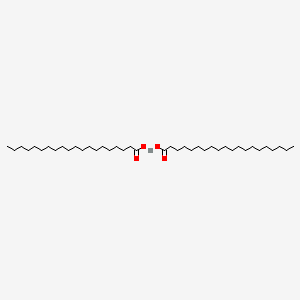


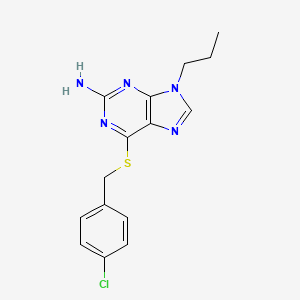
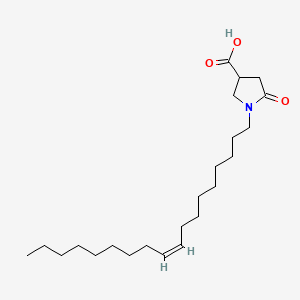
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
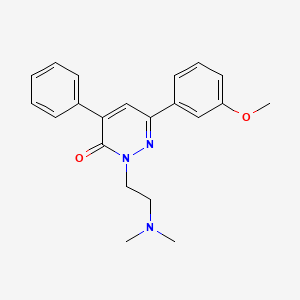
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)

![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)
